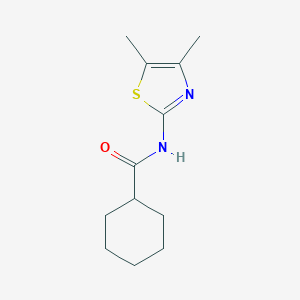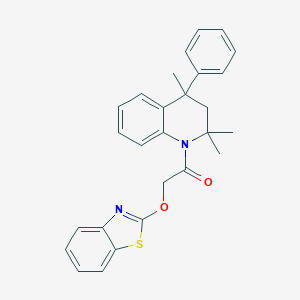
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-2-thiazolyl)cyclohexanecarboxamide is a member of thiazoles.
Aplicaciones Científicas De Investigación
Overview
This study involves the synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides. These compounds were evaluated for their cytotoxic and antimicrobial activities. Some showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth (Nam et al., 2010).
Antibacterial Agents from Benzo[d]thiazolyl Substituted Pyrazol-5-ones
Overview
This research designed and synthesized novel analogs of pyrazol-5-ones derived from 2-aminobenzothiazole. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study also involved cytotoxicity assessments and quantitative structure–activity relationships (Palkar et al., 2017).
Effect on Cellular Ultrastructure and Antioxidant System in Lymphoma Cells
Overview
A thiazole derivative was studied for its impact on the ultrastructure and antioxidant system activity in lymphoma cells. The compound showed pronounced cytotoxic action against tumor cells, affected lipid peroxidation and superoxide radicals, suggesting potential as an antitumor drug (Shalai et al., 2019).
Thiazoline-4-carboxylates and Cysteine Derivatives Synthesis
Overview
This study reports a new method to synthesize thiazoline-4-carboxylates and cysteine derivatives. These compounds are relevant for their potential biological applications, including as precursors for developing pharmaceuticals (Nötzel et al., 2001).
Cytotoxic Evaluation of Imidazo[2,1-b][1,3]thiazole and Thiazine Derivatives
Overview
This research synthesized and evaluated the cytotoxic effects of imidazo[2,1-b][1,3]thiazole and thiazine derivatives. These compounds showed significant cytotoxicity against both noncancer and cancer cell lines, indicating potential for cancer treatment (Meriç et al., 2008).
Carbonic Anhydrase Inhibitors Development
Overview
A series of acridine-acetazolamide conjugates were synthesized and evaluated as inhibitors of carbonic anhydrases, an enzyme involved in various physiological functions. The compounds demonstrated inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016).
Anti-Influenza Virus Activity of Carboxamide Derivatives
Overview
This study developed N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds exhibiting antiviral activity against influenza A and B viruses. The compounds showed a strong inhibitory effect, indicating their potential as influenza virus fusion inhibitors (Göktaş et al., 2012).
CDK Inhibitors for Cancer Treatment
Overview
Research focused on developing 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds showed potential in inhibiting cyclin-dependent kinase-2 (CDK2), an enzyme important in cell division, suggesting their use in cancer therapy (Wang et al., 2004).
Antimicrobial Activity of Novel Compounds
Overview
This study synthesized various compounds, including isoxazolines and pyrazolo[3,4-d]pyridazines, which displayed significant antimicrobial activities against gram-positive and gram-negative bacteria. The compounds were evaluated for their efficiency in inhibiting bacterial growth (Zaki et al., 2016).
Anticancer Activity of 2-Amino-1-Aryl-5-(3,3-Dimethyl-2-Oxobutylidene)-4-Oxo-N-(Thiazol-5-Yl)-4,5-Dihydro-1H-Pyrrole-3-Carboxamides
Overview
A series of 2-aminopyrrole derivatives were synthesized and found to exhibit radical-binding and cytotoxic activity against gastrointestinal stromal tumor cells. The study indicates their potential as chemotherapeutic agents (Zykova et al., 2018).
Propiedades
Número CAS |
352684-72-1 |
|---|---|
Nombre del producto |
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35g/mol |
Nombre IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)14-11(15)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,14,15) |
Clave InChI |
ONHVSTCBBDWPOI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,8-Dimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B440096.png)
![isopropyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440099.png)
![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B440103.png)
![4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440109.png)
![methyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440111.png)
![2-(biphenyl-4-yl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440117.png)
![2-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440119.png)
![propyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B440127.png)
![methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440129.png)
![6-hydroxy-5-{[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B440149.png)
![methyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440163.png)
![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440170.png)
![2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440176.png)
